Ethyl 5-methoxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate

Description

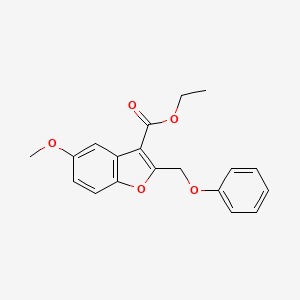

Ethyl 5-methoxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate is a complex organic compound with an intriguing structure. Let’s break it down:

Ethyl group (C₂H₅): This functional group consists of two carbon atoms bonded to three hydrogen atoms. It imparts lipophilicity and solubility properties.

Benzofuran ring: A fused aromatic ring system containing a furan ring (five-membered oxygen-containing ring) and a benzene ring. Benzofurans exhibit diverse biological activities.

Methoxy group (OCH₃): A substituent with an oxygen atom bonded to a methyl group. It influences the compound’s reactivity and lipophilicity.

Phenoxymethyl group (C₆H₅OCH₂): A benzyl ether group, where a phenyl ring is attached to a methylene (CH₂) bridge via an oxygen atom.

Carboxylate group (COO⁻): A carboxylic acid derivative, essential for its acidic properties.

Properties

Molecular Formula |

C19H18O5 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

ethyl 5-methoxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C19H18O5/c1-3-22-19(20)18-15-11-14(21-2)9-10-16(15)24-17(18)12-23-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 |

InChI Key |

WBSXQGHHXMDDLC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)COC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: One synthetic approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) to yield the tricyclic indole product . Further transformations can lead to azepinoindole derivatives.

Industrial Production:: While specific industrial methods for this compound are not widely documented, laboratory-scale synthesis can guide industrial processes.

Chemical Reactions Analysis

Ethyl 5-methoxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate can undergo various reactions:

Oxidation: Oxidative processes can modify the methoxy group or the benzofuran ring.

Reduction: Reduction reactions may target the carbonyl group or other functional groups.

Substitution: Substituents on the benzofuran ring can be replaced using appropriate reagents.

Major Products: These reactions yield diverse products, including derivatives with altered lipophilicity, bioactivity, or solubility.

Scientific Research Applications

Medicine: Investigate its pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory effects.

Chemistry: Explore its reactivity in synthetic methodologies.

Biology: Assess its impact on cellular processes.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to related benzofuran derivatives. Its unique structure may offer advantages over other analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.